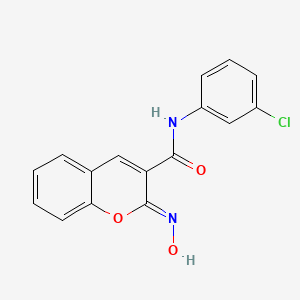
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide, also known as CPHC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPHC belongs to the class of chromene derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways. (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to activate the caspase pathway, which leads to apoptosis in cancer cells. It has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. Furthermore, (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to inhibit the activity of lanosterol 14α-demethylase, which is a key enzyme involved in the synthesis of ergosterol in fungi.
Biochemical and Physiological Effects
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to exhibit antifungal activity against Candida albicans, which is a common cause of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. Furthermore, it has been found to exhibit potent pharmacological effects at low concentrations, which makes it a cost-effective compound for research purposes. However, (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. Furthermore, it has been found to exhibit cytotoxic effects at high concentrations, which makes it important to use appropriate safety precautions when handling the compound.
Orientations Futures
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has several potential future directions for scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities, which makes it a potential candidate for the development of novel therapeutics. Further studies are needed to fully understand the mechanism of action of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide and to optimize its pharmacological properties. Additionally, studies are needed to investigate the potential side effects of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide and to develop appropriate safety guidelines for its use. Finally, studies are needed to investigate the potential of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide as a lead compound for the development of novel drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis method of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide involves the reaction of 3-chloroaniline with 2-hydroxyacetophenone in the presence of a base to form the intermediate compound, 3-(2-hydroxyphenyl)-3-phenylpropanenitrile. The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to form (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide. The yield of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of the reagents.
Applications De Recherche Scientifique
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to exhibit antifungal activity against Candida albicans, which is a common cause of fungal infections.
Propriétés
IUPAC Name |
(2Z)-N-(3-chlorophenyl)-2-hydroxyiminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-5-3-6-12(9-11)18-15(20)13-8-10-4-1-2-7-14(10)22-16(13)19-21/h1-9,21H,(H,18,20)/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZHVWKAYFPIIV-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/O)/O2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

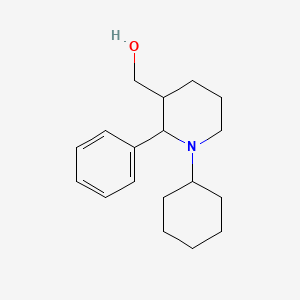
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)
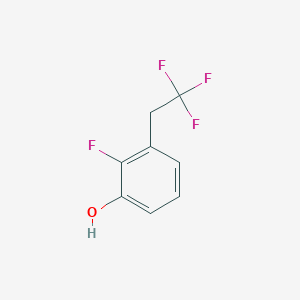
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)
![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)
![N,N-bis[3-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2590244.png)
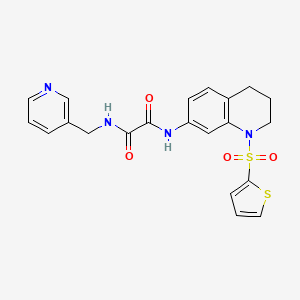
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590247.png)
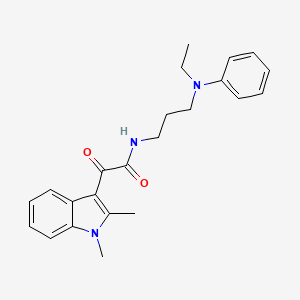

![3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B2590251.png)
![N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590252.png)
![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2590254.png)
